molecular formula C17H24INO2 B294921 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate

Cat. No.: B294921
M. Wt: 401.3 g/mol
InChI Key: GFRXZFCEZIIFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate, also known as DIBAL-H, is a reducing agent widely used in organic chemistry for the reduction of various functional groups. It is a white solid with a molecular weight of 305.23 g/mol and a melting point of 90-92°C. DIBAL-H is a popular reagent due to its high selectivity, mild reaction conditions, and ease of use.

Mechanism of Action

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate acts as a hydride donor, transferring a hydride ion (H-) to the substrate. The reaction proceeds via a concerted mechanism, where the hydride ion attacks the substrate while the aluminum atom coordinates to the carbonyl oxygen. The resulting intermediate then collapses to form the reduced product and aluminum alkoxide.
Biochemical and Physiological Effects:
This compound is not used in biochemical or physiological studies due to its toxic nature and potential health hazards.

Advantages and Limitations for Lab Experiments

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate offers several advantages in organic synthesis, including high selectivity, mild reaction conditions, and ease of use. However, it has several limitations, including its toxicity, air and moisture sensitivity, and limited shelf life.

Future Directions

Future research on 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate could focus on developing more efficient and sustainable synthesis methods, improving its selectivity and reactivity, and exploring its potential applications in other fields, such as materials science and catalysis. Additionally, further studies could investigate the mechanism of action of this compound and its potential use in asymmetric synthesis.

Synthesis Methods

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate is synthesized by reacting diisobutylaluminum hydride (DIBAL) with iodobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and is typically carried out under inert atmosphere.

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate has a wide range of applications in organic synthesis. It is commonly used for the reduction of esters, amides, nitriles, and ketones. It is also used for the synthesis of alcohols, amines, and alkyl halides. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C17H24INO2

Molecular Weight

401.3 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-iodobenzoate

InChI

InChI=1S/C17H24INO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3

InChI Key

GFRXZFCEZIIFSF-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C

Canonical SMILES

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2I)C

Origin of Product

United States

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